5-Chloro-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Description
“5-Chloro-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound. It’s a derivative of aniline, which is an organic compound with the formula C6H5NH2 . This compound is used in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
Synthesis Analysis
The synthesis of this compound involves the use of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The synthesis process is complex and requires specialized knowledge in organic chemistry.Molecular Structure Analysis
The molecular formula of this compound is C13H20BNO3 . The structure of the compound includes a benzene ring, which is an aromatic hydrocarbon, and a boron atom, which forms part of a boronic ester group .Chemical Reactions Analysis
This compound is used as a reagent in various chemical reactions. For example, it is employed in the synthesis of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 253.53 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors .Safety and Hazards
Properties
IUPAC Name |
5-chloro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BClNO3/c1-12(2)13(3,4)19-14(18-12)8-6-11(17-5)10(16)7-9(8)15/h6-7H,16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTTVTNROSXOHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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